
(+)-Quinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-quinic acid is the (+)-enantiomer of quinic acid. It is an enantiomer of a (-)-quinic acid.
Wissenschaftliche Forschungsanwendungen
Extraction and Solubility Studies
- Quinic acid, a cyclic polyhydroxy carboxylic acid, is important in the perception of acidity in raw materials and is a constituent of tannins. Studies have focused on its extraction using various solvents and mixtures, finding significant extraction efficiencies and distribution coefficients, particularly with the TOA + 1-octanol extractant system (Tuyun & Uslu, 2012).
Biosynthesis and Genetic Engineering
- Research has explored the biosynthesis of quinic acid in Escherichia coli, utilizing gene engineering to enhance enzyme activity and redirect metabolic flows towards increased quinic acid production (Lin Weiping, 2015).
Synthesis and Chemical Applications
- Quinic acid has been used in the synthesis of complex organic compounds like (+)-palitantin, employing techniques like stereocontrolled free-radical deoxygenation and α-keto hydroxymethylation reactions (Hanessian et al., 1989).
Nanotechnology and Drug Delivery
- In nanotechnology, quinic acid has been conjugated with nitrogen-doped carbon quantum dots for targeted drug delivery to breast cancer cells, demonstrating properties like excellent luminescent properties and high tumor accumulation (Samimi et al., 2020).
Metabolic and Nutritional Studies
- Studies have investigated the metabolism of quinic acid by gut bacteria, showing significant transformations and effects on human metabolism, such as increased urinary excretion of tryptophan and nicotinamide (Pero et al., 2009).
Pharmacology and Biological Properties
- Pharmacological research has highlighted the diverse biological activities of quinic acid, including antioxidant, antidiabetic, and anticancer effects, with mechanisms involving modulation of enzyme functions and metabolic pathways (Benali et al., 2022).
Eigenschaften
CAS-Nummer |
36413-60-2 |
|---|---|
Produktname |
(+)-Quinic acid |
Molekularformel |
C7H12O6 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
(3S,5S)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m0/s1 |
InChI-Schlüssel |
AAWZDTNXLSGCEK-ZHQZDSKASA-N |
Isomerische SMILES |
C1[C@@H](C([C@H](CC1(C(=O)O)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)O)O)O)O |
Andere CAS-Nummern |
36413-60-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



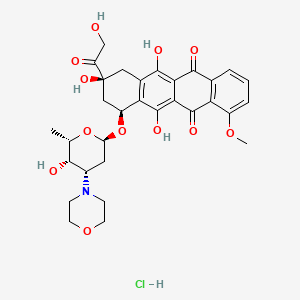


![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1205006.png)
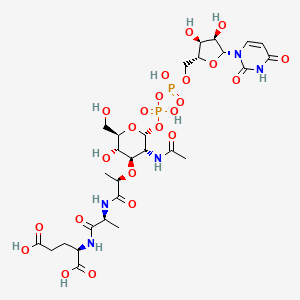


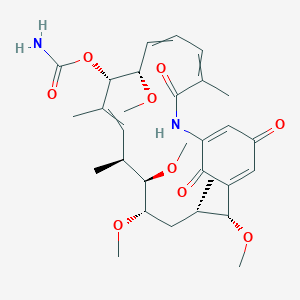
![7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1205013.png)

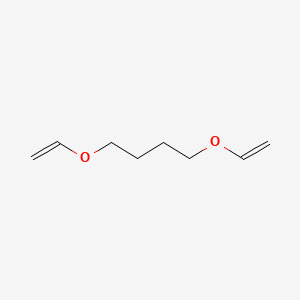

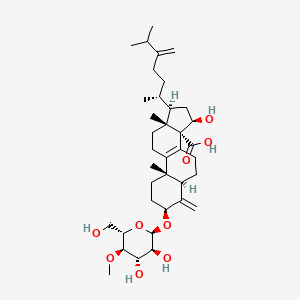
![2-[(6-Aminopurin-7-yl)methoxy]ethanol](/img/structure/B1205020.png)